![molecular formula C19H23NO2S2 B2670776 3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 1207002-44-5](/img/structure/B2670776.png)
3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Structural Diversity via Alkylation and Ring Closure Reactions
One notable application involves the generation of structurally diverse compound libraries through alkylation and ring closure reactions. For instance, a ketonic Mannich base derived from 2-acetylthiophene served as a starting material in various alkylation and ring closure reactions to produce a wide range of compounds including dithiocarbamates, thioethers, and several NH-azole derivatives. Such methodologies facilitate the exploration of chemical space for potential pharmaceutical and material science applications (Roman, 2013).
Antidepressant Activity of Phenyl-thiophene Derivatives
In the realm of pharmacology, phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. This research underscores the potential of thiophene-based scaffolds in the development of new antidepressant medications, highlighting the importance of structural diversification in drug discovery (Mathew, Suresh, & Anbazhagan, 2014).
Anti-Tumor Potential of Bis-Pyrazolyl-Thiazoles
Additionally, the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes revealed promising anti-tumor activities against hepatocellular carcinoma cell lines. This study exemplifies the application of thiophene derivatives in the search for novel anti-tumor agents, providing a foundation for further research into their mechanism of action and potential clinical applications (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Surface Coating Applications
Moreover, heterocyclic compounds based on pyrimidine derivatives demonstrated significant antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. This research indicates the potential of thiophene and pyrimidine derivatives in developing new antimicrobial coatings, which could have wide-ranging applications in healthcare and industry to prevent microbial growth and spread (El‐Wahab et al., 2015).
Electrochromic Materials Development
Finally, the development of donor-acceptor polymeric electrochromic materials employing thiophene derivatives showcases the utility of such compounds in creating advanced materials with potential applications in smart windows, displays, and low-energy consumption devices. The described polymers exhibit high coloration efficiency and fast response times, essential for the development of efficient electrochromic devices (Zhao et al., 2014).
properties
IUPAC Name |
3-phenylsulfanyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c21-18(8-14-23-16-5-2-1-3-6-16)20-15-19(9-11-22-12-10-19)17-7-4-13-24-17/h1-7,13H,8-12,14-15H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPHGFWDCCNLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCSC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.